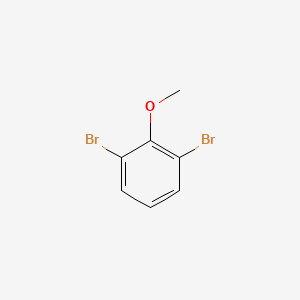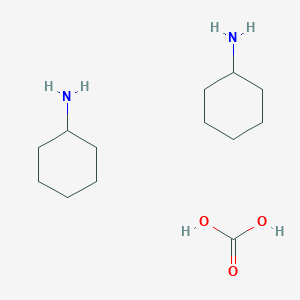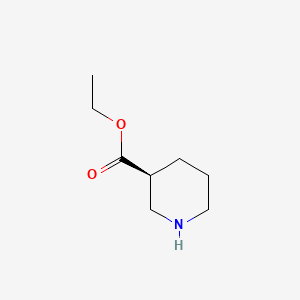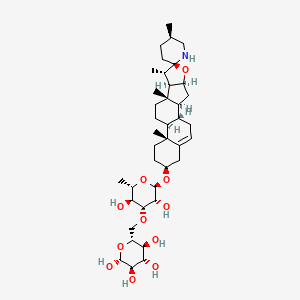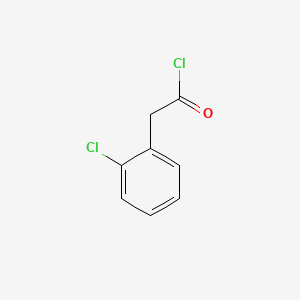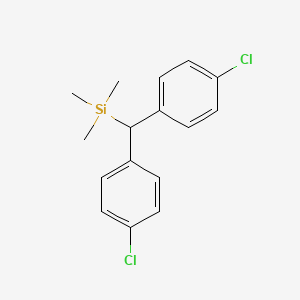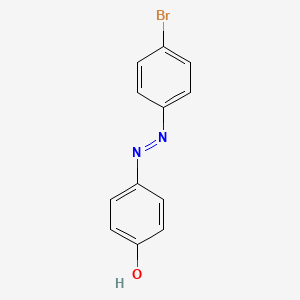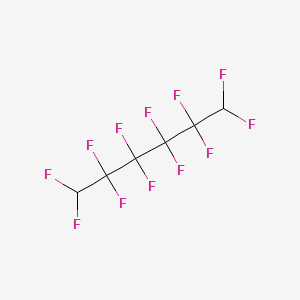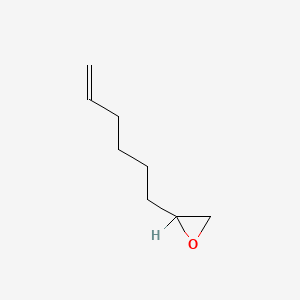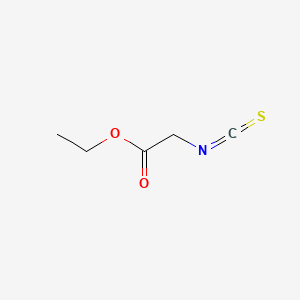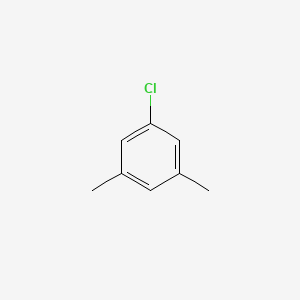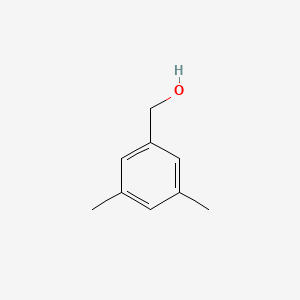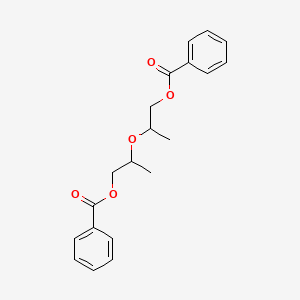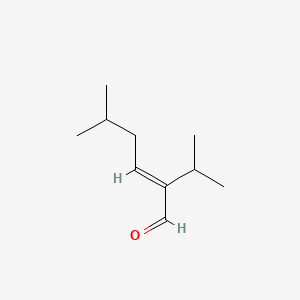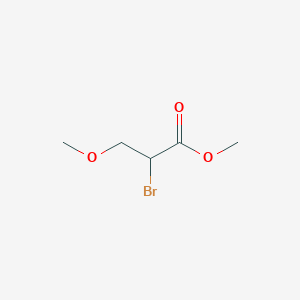
2-溴-3-甲氧基丙酸甲酯
概述
描述
“Methyl 2-bromo-3-methoxypropanoate” is a chemical compound with the CAS Number: 27704-96-7 . Its molecular weight is 197.03 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-bromo-3-methoxypropanoate . The InChI code for this compound is 1S/C5H9BrO3/c1-8-3-4 (6)5 (7)9-2/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with a bromine and a methoxy group attached.Physical And Chemical Properties Analysis
This compound has a melting point of 87 degrees Celsius . It has a density of 1.5±0.1 g/cm^3, a boiling point of 221.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has a flash point of 87.5±21.8 °C .科学研究应用
晶体结构研究
2-溴-3-甲氧基丙酸甲酯因其晶体结构而受到研究,有助于理解分子相互作用和键合模式。例如,研究了溴-羟基-苯甲酸衍生物(包括与 2-溴-3-甲氧基丙酸甲酯类似的化合物)的晶体结构,揭示了主要由 C-H⋯O 氢键和 Br⋯O 相互作用形成的二维结构(Suchetan 等人,2016 年)。
碳水化合物合成
2-溴-3-甲氧基丙酸甲酯用于碳水化合物合成,特别是在立体选择性羟醛反应中。例如,该化合物的衍生物被用于 L-克拉迪糖等碳水化合物的从头合成(Montgomery 等人,1990 年)。
化学反应中的试剂
它在各种化学反应中用作试剂。例如,观察到衍生物甲基氟代烷酸酯在特定条件下意外地将甲基转移到胺上,这表明在合成化学中具有潜在用途(Dolenský 等人,2016 年)。
药物中间体
该化合物是药物合成中的重要中间体。例如,相关化合物 2-溴-6-甲氧基萘在制造非甾体抗炎药中至关重要(徐和何,2010 年)。
聚合物研究
在聚合物研究中,2-溴-3-甲氧基丙酸甲酯的衍生物用于研究和制造新型聚合物材料。例如,研究了聚(缩氧亚烷)聚合物的 2-溴-2-甲基丙酸酯,以了解其作为药物递送生物偶联剂中 ATRP 大引发剂的潜力(Velázquez 等人,2020 年)。
抗菌活性
一些衍生物已被评估其抗菌活性,如源自溴取代化合物的席夫碱锌 (II) 配合物(郭,2011 年)。
安全和危害
属性
IUPAC Name |
methyl 2-bromo-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBLRKGCQVZDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326304 | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-methoxypropanoate | |
CAS RN |
27704-96-7 | |
| Record name | 27704-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

